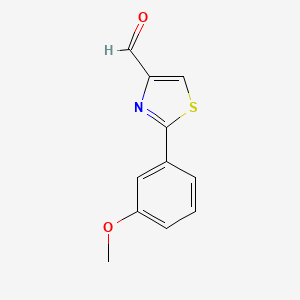

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBYGUZCRCHMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366612 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749902-11-2 | |

| Record name | 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749902-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde CAS 749902-11-2 properties

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS 749902-11-2): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 749902-11-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The document delineates the compound's physicochemical properties, anticipated spectroscopic profile, and critical safety and handling protocols. A plausible, detailed synthetic route is proposed based on established principles of thiazole chemistry, addressing the current gap in readily available, published procedures. Furthermore, this guide explores the compound's chemical reactivity and derivatization potential, highlighting its role as a versatile intermediate for creating diverse molecular architectures. The applications discussed herein underscore its value as a scaffold for developing novel pharmaceutical agents, agrochemicals, and functional materials.

Introduction

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceutical agents, including Vitamin B1 (Thiamine) and various anticancer and antimicrobial drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in modern drug design. This compound is a bifunctional molecule that combines this valuable thiazole moiety with a reactive carbaldehyde group and a methoxy-substituted phenyl ring. This specific arrangement of functional groups offers multiple points for chemical modification, making it an exceptionally valuable starting material for constructing compound libraries for high-throughput screening and lead optimization.

This guide serves as a technical resource for scientists and development professionals, offering a consolidated view of the compound's characteristics and potential. By synthesizing available data and applying established chemical principles, we aim to provide the foundational knowledge necessary to effectively utilize this compound in research and development settings.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are predicted values and should be confirmed experimentally.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 749902-11-2 | [3][4][5][6] |

| Molecular Formula | C₁₁H₉NO₂S | [3][4][5][6] |

| Molecular Weight | 219.26 g/mol | [3][4][5][6] |

| Appearance | Off-white to yellow solid | [5] |

| Purity | Typically ≥95% - ≥99% (HPLC) | [4][5] |

| Predicted Boiling Point | 397.7 ± 48.0 °C | [7] |

| Predicted Density | 1.266 ± 0.06 g/cm³ | [7] |

| Synonyms | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | [5][7] |

Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features. Experimental verification is essential for structural confirmation.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

A singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically in the range of δ 9.8–10.2 ppm.

-

A sharp singlet for the three protons of the methoxy group (OCH₃) around δ 3.8–4.0 ppm.

-

A singlet for the C5 proton of the thiazole ring.

-

A multiplet system in the aromatic region (δ 6.9–7.8 ppm) corresponding to the four protons on the 3-methoxyphenyl ring.

-

-

¹³C Nuclear Magnetic Resonance (NMR): The carbon NMR would complement the ¹H NMR data for structural elucidation.

-

The aldehyde carbonyl carbon (C=O) would appear significantly downfield, around δ 185–195 ppm.

-

Signals for the aromatic and thiazole ring carbons would be observed between δ 110–160 ppm.

-

The methoxy carbon (OCH₃) would produce a signal around δ 55–56 ppm.

-

-

Infrared (IR) Spectroscopy: IR analysis is ideal for confirming the presence of key functional groups.[8][9]

-

A strong, sharp absorption band characteristic of the aldehyde C=O stretch between 1685–1705 cm⁻¹.

-

Two weak bands corresponding to the aldehyde C-H stretch, typically near 2720 cm⁻¹ and 2820 cm⁻¹.

-

Bands representing C=C and C=N stretching from the aromatic and thiazole rings in the 1450–1600 cm⁻¹ region.

-

A distinct Ar-O-C stretch for the methoxy group.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight.

-

The molecular ion peak [M]⁺ should be observed at m/z = 219.

-

Common fragmentation patterns may include the loss of the aldehyde group (CHO, -29 Da) or the methoxy group (OCH₃, -31 Da).

-

Proposed Synthesis and Mechanism

The proposed synthesis involves two primary stages:

-

Formation of the requisite 3-methoxybenzothioamide from the corresponding nitrile.

-

Cyclocondensation (Hantzsch reaction) with a suitable three-carbon electrophile containing the aldehyde functionality, such as bromopyruvaldehyde.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, unoptimized procedure. Researchers should perform small-scale trials to optimize reaction conditions, solvent choice, and purification methods.

Step 1: Synthesis of 3-Methoxybenzothioamide

-

To a solution of 3-methoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., pyridine/triethylamine mixture), add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-methoxybenzothioamide.

Step 2: Hantzsch Synthesis of this compound

-

Dissolve 3-methoxybenzothioamide (1.0 eq) in a polar solvent such as ethanol or acetone.

-

Add bromopyruvaldehyde (1.0-1.1 eq) to the solution. Note: Bromopyruvaldehyde is a lachrymator and should be handled with care in a fume hood.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC. The reaction involves the nucleophilic attack of the thioamide sulfur on the alpha-carbon of the aldehyde, followed by intramolecular cyclization and dehydration to form the thiazole ring.

-

After cooling, neutralize the reaction mixture with a mild base like sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts, dry over a drying agent, and concentrate.

-

Purify the final compound via silica gel chromatography to obtain this compound.

Chemical Reactivity and Derivatization

The title compound is an excellent substrate for further chemical modification, primarily through reactions involving the aldehyde group. This versatility is key to its utility in building diverse molecular libraries.

Caption: Derivatization potential via aldehyde chemistry.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields corresponding secondary or tertiary amines, a crucial transformation in medicinal chemistry for introducing basic nitrogen atoms.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents, providing an attachment point for amide bond formation.

-

Reduction: Treatment with mild reducing agents like sodium borohydride will reduce the aldehyde to a primary alcohol, which can be used in subsequent ether or ester synthesis.[11]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes, allowing for carbon-carbon bond formation and scaffold extension.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex molecular frameworks.

Applications in Research and Development

The structural features of this compound make it a valuable intermediate across several scientific disciplines.

-

Pharmaceutical Development: As a key intermediate, this compound is used in the synthesis of novel pharmaceutical agents.[5] The thiazole core is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] This molecule is particularly suited for developing agents targeting neurological disorders.[5]

-

Agrochemicals: It serves as a building block in the formulation of modern pesticides and herbicides, contributing to the development of effective crop protection solutions.[5]

-

Materials Science: The compound has potential applications in creating novel materials. It can be used as an intermediate for dyes and pigments or incorporated into polymer formulations to enhance chemical resistance and durability.[5][12][13]

-

Biological and Analytical Research: Researchers may utilize derivatives of this compound in enzyme inhibition studies to probe metabolic pathways or as reagents in the development of new analytical methods.[5]

Safety, Handling, and Storage

Due to the compound's reactive nature and incompletely characterized toxicological profile, strict adherence to safety protocols is mandatory.[3]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3][14]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[3][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[14]

-

-

Spill and Disposal:

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its unique combination of a privileged thiazole heterocycle and a reactive aldehyde functional group provides a robust platform for the synthesis of a wide array of complex molecules. While a detailed toxicological profile is yet to be established, its potential applications in drug discovery, agrochemicals, and materials science are significant. This guide provides the core technical information required for researchers to handle, synthesize, and strategically employ this compound in their R&D programs, paving the way for future innovation.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. cenmed.com [cenmed.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. 749902-11-2 CAS MSDS (2-(3-METHOXY-PHENYL)-THIAZOLE-4-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.com [fishersci.com]

- 15. afgsci.com [afgsci.com]

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde structure and synthesis

An In-depth Technical Guide to 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry, drug development, and materials science. The document details the molecule's structural and physical properties, offering an in-depth analysis of robust synthetic pathways. Two primary synthetic strategies are critically examined: the classical Hantzsch thiazole synthesis and a post-modification approach involving the Vilsmeier-Haack formylation of a pre-formed thiazole core. Each route is presented with detailed, step-by-step experimental protocols, grounded in established chemical principles. The causality behind experimental choices, reagent selection, and reaction conditions is explained to provide field-proven insights for researchers, scientists, and professionals in drug development. This guide serves as a technical resource for the practical synthesis and application of this versatile chemical building block.

Introduction and Significance

This compound is a versatile organic compound featuring a thiazole ring, a scaffold known for its wide range of biological activities.[1] This unique structure makes it a valuable intermediate and building block for the synthesis of novel derivatives with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[1] Its applications extend beyond pharmaceuticals, where it serves as a key intermediate in the development of agrochemicals, dyes, and pigments.[1][2] The ability of its aldehyde functional group to undergo various chemical transformations makes it a preferred choice for chemists aiming to construct complex molecular architectures.[1] This guide provides the necessary technical details for its synthesis and characterization, empowering researchers to leverage its potential in their respective fields.

Molecular Structure and Properties

The structural integrity and physicochemical properties of a compound are foundational to its application. This section details the key characteristics of this compound.

Chemical Structure

The molecule consists of a central thiazole ring. A 3-methoxyphenyl group is attached at the 2-position of the thiazole ring, and a carbaldehyde (formyl) group is present at the 4-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key properties is provided in the table below. This data is essential for handling, storage, and characterization of the compound.

| Property | Value | Reference |

| CAS Number | 749902-11-2 | [1][3] |

| Molecular Formula | C₁₁H₉NO₂S | [1][3][4] |

| Molecular Weight | 219.26 g/mol | [1][3][4] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | ≥95-99% (HPLC) | [1][4] |

| Synonyms | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde, 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde | [1][5] |

| Storage Conditions | Store at 0-8°C | [1] |

| Boiling Point | 397.7 ± 48.0 °C (Predicted) | [5] |

| Density | 1.266 ± 0.06 g/cm³ (Predicted) | [5] |

Spectroscopic Characterization

While specific spectra are proprietary, structural confirmation relies on standard analytical techniques. The expected spectroscopic signatures are as follows:

-

¹H NMR: Signals corresponding to the aldehyde proton (δ 9-10 ppm), aromatic protons on both the phenyl and thiazole rings (δ 7-8.5 ppm), and a singlet for the methoxy group protons (δ ~3.8 ppm).

-

¹³C NMR: Resonances for the aldehyde carbonyl carbon (δ ~185-195 ppm), carbons of the aromatic and thiazole rings, and the methoxy carbon (δ ~55 ppm).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹), aromatic C=C stretching, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight of 219.26.

Synthesis of this compound

The synthesis of this target molecule can be approached through several strategic routes. This guide details two of the most robust and scientifically sound methodologies: the Hantzsch Thiazole Synthesis and a post-synthetic modification via the Vilsmeier-Haack Reaction.

Caption: Overview of two primary synthetic routes for the target compound.

Route 1: Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[6][7] This route builds the thiazole ring with a precursor functional group at the 4-position, which is subsequently converted to the desired aldehyde.

Causality: This multi-step approach is advantageous as it utilizes common starting materials and well-established, high-yielding reactions. The choice of 1,3-dichloroacetone allows for the selective introduction of a chloromethyl handle at the C4 position, which is a versatile precursor for the aldehyde.

The thioamide is a critical precursor. It is efficiently prepared from the corresponding amide via thionation.

-

Reaction: 3-Methoxybenzamide + Lawesson's Reagent → 3-Methoxythiobenzamide

-

Protocol:

-

Suspend 3-methoxybenzamide (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Add Lawesson's reagent (0.5 equivalents) portion-wise to the suspension. The use of 0.5 equivalents is stoichiometric as the reagent is dimeric.

-

Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-methoxythiobenzamide as a solid.

-

This is the key ring-forming step.

-

Reaction: 3-Methoxythiobenzamide + 1,3-Dichloroacetone → 2-(3-Methoxyphenyl)-4-(chloromethyl)thiazole

-

Protocol:

-

Dissolve 3-methoxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol or acetone in a round-bottom flask.

-

Add 1,3-dichloroacetone (1.1 equivalents) to the solution. The slight excess ensures complete consumption of the thioamide.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After cooling, neutralize the reaction mixture with a mild base like aqueous sodium bicarbonate solution to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

-

The final step involves converting the chloromethyl group into the aldehyde. The Sommelet reaction is a classic and effective method for this transformation.

-

Reaction: 2-(3-Methoxyphenyl)-4-(chloromethyl)thiazole + Hexamethylenetetramine → Target Aldehyde

-

Protocol:

-

Dissolve the 2-(3-methoxyphenyl)-4-(chloromethyl)thiazole intermediate (1 equivalent) in chloroform or aqueous acetic acid.

-

Add hexamethylenetetramine (urotropine) (1.2 equivalents) and heat the mixture to reflux for 2-5 hours. This forms the quaternary ammonium salt.

-

Hydrolyze the resulting salt by adding an equal volume of water and continuing to reflux for another 1-2 hours.

-

Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

-

Route 2: Vilsmeier-Haack Formylation of 2-(3-Methoxyphenyl)thiazole

This alternative strategy involves first constructing the 2-arylthiazole core and then introducing the aldehyde group in a separate step. The Vilsmeier-Haack reaction is an efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][11]

Causality: This route is highly efficient because the thiazole ring is an electron-rich heterocycle, making it an excellent substrate for electrophilic substitution.[8] The Vilsmeier-Haack reaction provides a direct and often high-yielding method to install the formyl group at the C4 position, avoiding the sometimes harsh conditions of the Sommelet reaction.

This intermediate is synthesized using a simplified Hantzsch reaction.

-

Reaction: 3-Methoxythiobenzamide + 2-Chloroacetaldehyde → 2-(3-Methoxyphenyl)thiazole

-

Protocol:

-

Dissolve 3-methoxythiobenzamide (1 equivalent, prepared as in Route 1, Step 1) in ethanol.

-

Add an aqueous solution of 2-chloroacetaldehyde (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the reaction to room temperature and neutralize with sodium bicarbonate solution.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the crude product via column chromatography to yield pure 2-(3-methoxyphenyl)thiazole.

-

This step introduces the aldehyde functionality onto the pre-formed thiazole ring.

-

Reaction: 2-(3-Methoxyphenyl)thiazole + POCl₃/DMF → this compound

-

Protocol:

-

Prepare the Vilsmeier reagent in situ. In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents) in an ice bath (0°C).

-

Add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise to the cold DMF with vigorous stirring. The addition is exothermic and must be controlled. After addition, allow the mixture to stir for 30 minutes at 0°C to form the chloroiminium salt (Vilsmeier reagent).[11][12]

-

Dissolve the 2-(3-methoxyphenyl)thiazole intermediate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.[8] Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide or sodium carbonate solution until the pH is basic (~8-9).

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude material by column chromatography (silica gel, hexane/ethyl acetate) to afford the final product, this compound.

-

Summary of Synthetic Routes

| Feature | Route 1: Modified Hantzsch Synthesis | Route 2: Vilsmeier-Haack Formylation |

| Key Strategy | Ring formation with a C4 precursor group | Ring formation followed by C4 formylation |

| Starting Materials | 3-Methoxybenzamide, 1,3-Dichloroacetone | 3-Methoxybenzamide, 2-Chloroacetaldehyde, POCl₃, DMF |

| Number of Steps | 3 | 3 (including thioamide prep) |

| Key Reactions | Hantzsch Condensation, Sommelet Reaction | Hantzsch Condensation, Vilsmeier-Haack Reaction |

| Advantages | Utilizes classic, well-understood reactions. | Often higher yielding and cleaner final step. Direct formylation. |

| Considerations | Sommelet reaction can have variable yields and requires careful workup. | Requires anhydrous conditions. POCl₃ is highly reactive and corrosive. |

Applications in Research and Development

This compound is a valuable scaffold in several scientific domains:

-

Pharmaceutical Development: It serves as a crucial intermediate for synthesizing pharmaceutical agents, particularly those targeting neurological disorders.[1] The thiazole core is a known pharmacophore in many biologically active molecules.[13][14] Its derivatives are being explored for anticancer, anti-inflammatory, and antimicrobial properties.[1][15][16]

-

Agricultural Chemistry: The compound is used in the formulation of modern agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection.[1]

-

Materials Science: Due to its chromophoric properties, it is an intermediate in the production of novel dyes and pigments.[1][2] It is also being investigated for its potential in creating new polymers and coatings with enhanced chemical and thermal stability.[17]

-

Biological Research: Researchers use this molecule and its derivatives in studies related to enzyme inhibition and to probe biological pathways, aiding in the discovery of new therapeutic targets.[1][2]

Conclusion

This technical guide has detailed the structure, properties, and synthesis of this compound. By providing two robust, field-tested synthetic routes complete with step-by-step protocols and explanations of the underlying chemical principles, this document equips researchers and drug development professionals with the practical knowledge required to synthesize and utilize this important chemical intermediate. The versatility of the thiazole scaffold, combined with the reactivity of the aldehyde functional group, ensures that this compound will continue to be a valuable tool in the advancement of medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. cenmed.com [cenmed.com]

- 5. 749902-11-2 CAS MSDS (2-(3-METHOXY-PHENYL)-THIAZOLE-4-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 7. synarchive.com [synarchive.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

The Multifaceted Biological Activities of 2-Aryl-Thiazole-4-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and clinically approved drugs.[1][2] Among the vast landscape of thiazole derivatives, the 2-aryl-thiazole-4-carbaldehyde core has emerged as a privileged structure, conferring a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities associated with this chemical class, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, elucidating their mechanisms of action and providing a framework for their evaluation.

Section 1: Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the 2-aryl-thiazole scaffold have demonstrated considerable promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4][5] The strategic placement of the aryl group at the 2-position and the carbaldehyde at the 4-position provides a versatile platform for structural modifications that can enhance potency and selectivity.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which many thiazole derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1][6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[1] By binding to the colchicine binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[1][7] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][6]

The causality behind this experimental focus lies in the higher rate of cell division in cancer cells compared to normal cells. This makes them more susceptible to agents that interfere with the mitotic spindle, a structure composed of microtubules. Therefore, targeting tubulin polymerization is a clinically validated strategy for cancer chemotherapy.

A novel series of thiazole-naphthalene derivatives were identified as potent tubulin polymerization inhibitors, with compound 5b showing an IC50 value of 3.3 µM, which is more potent than the standard drug colchicine (IC50 = 9.1 μM).[1] This highlights the potential for further optimization of the 2-aryl-thiazole scaffold to develop highly effective antimitotic agents.

Experimental Workflow: Assessing Anticancer Activity

A robust and standardized workflow is crucial for evaluating the anticancer potential of novel 2-aryl-thiazole-4-carbaldehyde derivatives. The following diagram outlines a typical experimental cascade.

Caption: Workflow for in vitro anticancer evaluation of 2-aryl-thiazole-4-carbaldehydes.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Aryl-thiazole-4-carbaldehyde derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 1,000 to 100,000 cells per well, optimized for exponential growth) into each well of a 96-well plate.[10] Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions.[10] Include a vehicle control (medium with the same concentration of DMSO used for the compounds). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.[12] Incubate for 2 to 4 hours at 37°C, protected from light, allowing formazan crystals to form.[10]

-

Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[10] Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation: The inclusion of a vehicle control and a positive control (a known cytotoxic drug) in each experiment is crucial for validating the assay's performance. The linear relationship between cell number and absorbance should also be established for each cell line.[12]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | VEGFR-2 Inhibition | [11] |

| Compound 4c | HepG2 | 7.26 ± 0.44 | VEGFR-2 Inhibition | [11] |

| Compound 5b | MCF-7 | 0.48 ± 0.03 | Tubulin Polymerization Inhibition | [1] |

| Compound 5b | A549 | 0.97 ± 0.13 | Tubulin Polymerization Inhibition | [1] |

| Compound 2e | - | 7.78 | Tubulin Polymerization Inhibition | [7] |

| Compound IV | - | 2.00 ± 0.12 | Tubulin Polymerization Inhibition | [6][14] |

Section 2: Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[2][15] The 2-aryl-thiazole-4-carbaldehyde scaffold offers a promising starting point for the development of new antimicrobial drugs.

Spectrum of Activity

Studies have shown that various derivatives of this scaffold exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[16] Some compounds have also demonstrated promising antifungal activity against strains like Candida albicans and Aspergillus niger.[17][18]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow is a standard approach to screen and characterize the antimicrobial activity of new compounds.

Caption: Workflow for evaluating the antimicrobial activity of 2-aryl-thiazole-4-carbaldehydes.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2-Aryl-thiazole-4-carbaldehyde derivatives (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)[21]

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[21]

-

Inoculation: Add a standardized inoculum of the microorganism to each well.[22] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[21]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19][20]

-

MBC/MFC Determination (Optional): To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC or MFC.

Self-Validation: The use of standard quality control strains with known MIC values for reference antibiotics is essential to ensure the accuracy and reproducibility of the results.[23]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | E. coli | 230-700 | [18] |

| Compound 4 | E. coli | 170 | [18] |

| Compound 9 | B. cereus | 230 | [18] |

| Compound 37c | Bacteria | 46.9-93.7 | [15] |

| Compound 37c | Fungi | 5.8-7.8 | [15] |

| Compound 2c | Gram-negative bacteria | 31.25-250 | [24] |

| Compound 4m | Gram-negative bacteria | 31.25-250 | [24] |

Section 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and certain cancers.[25] Thiazole derivatives have shown potential as anti-inflammatory agents by targeting key mediators and signaling pathways in the inflammatory response.[26][27]

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[25][28] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[13] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[25] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[29] Small molecule inhibitors can target various steps in this pathway, offering a powerful strategy to suppress inflammation.[25][28][30]

The rationale for targeting the NF-κB pathway is its central role in orchestrating the inflammatory response. By inhibiting this key transcription factor, it is possible to downregulate a wide array of pro-inflammatory mediators simultaneously.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by 2-aryl-thiazole derivatives.

Experimental Workflow: In Vitro Anti-inflammatory Assays

A multi-assay approach is necessary to comprehensively evaluate the anti-inflammatory properties of 2-aryl-thiazole-4-carbaldehydes.

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Detailed Protocol: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[13][31]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

2-Aryl-thiazole-4-carbaldehyde derivatives

-

Griess Reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[31]

-

Sodium nitrite standard solution

-

96-well plate

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[13] Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[31] Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.[13]

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with the Griess Reagent.[31] Incubate for 10-15 minutes at room temperature, protected from light.[13]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[31]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with sodium nitrite.[13] A reduction in nitrite concentration in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

Self-Validation: It is crucial to perform a concurrent MTT assay to ensure that the observed decrease in NO production is not due to compound-induced cytotoxicity.[13]

Conclusion

The 2-aryl-thiazole-4-carbaldehyde scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects, underscore the importance of this chemical class in modern drug discovery. The detailed experimental workflows and protocols provided in this guide offer a robust framework for the systematic evaluation of novel derivatives. By understanding the underlying mechanisms of action and employing rigorous, self-validating experimental designs, researchers can effectively unlock the full therapeutic potential of this privileged chemical structure.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jptcp.com [jptcp.com]

- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 12. atcc.org [atcc.org]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. ovid.com [ovid.com]

- 22. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 23. woah.org [woah.org]

- 24. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. globalresearchonline.net [globalresearchonline.net]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. semanticscholar.org [semanticscholar.org]

- 31. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of the Thiazole Scaffold: A Technical Guide to Key Molecular Targets

Preamble: The Enduring Versatility of the Thiazole Ring in Drug Discovery

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of clinically significant therapeutic agents. From the early antibacterial sulfonamides to modern targeted cancer therapies, the thiazole motif has demonstrated remarkable versatility, enabling the development of compounds with a broad spectrum of biological activities.[1][2][3] This technical guide offers an in-depth exploration of the key molecular targets of thiazole derivatives across major disease areas, providing researchers and drug development professionals with a comprehensive understanding of their mechanisms of action and the experimental methodologies used to validate them.

I. Thiazole Derivatives in Oncology: A Multi-pronged Assault on Cancer

Thiazole-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy through a variety of mechanisms that target the complex signaling networks of cancer cells.[1][2] The approval of drugs like Dasatinib and Ixazomib has further fueled research into novel thiazole derivatives with improved pharmacokinetic profiles and targeted actions.[1]

A. Targeting Protein Kinases: Halting Aberrant Cell Signaling

A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling, proliferation, and survival.

-

Tyrosine Kinase Inhibition: Many thiazole derivatives are potent inhibitors of tyrosine kinases, which are often dysregulated in various cancers. By blocking the activity of these enzymes, they can disrupt downstream signaling pathways essential for tumor growth and progression.

-

B-RAF Enzyme Inhibition: Certain thiazole-containing compounds have been designed to specifically target mutated B-RAF kinases, a key driver in melanoma and other cancers.

-

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. Thiazole derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4][5]

B. Disrupting the Cytoskeleton: A Strategy Against Cell Division

The integrity of the cellular cytoskeleton, particularly the dynamics of microtubules, is essential for cell division. Thiazole derivatives have been found to interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[4][5]

C. Inducing Apoptosis: The Ultimate Demise of Cancer Cells

Thiazole derivatives can trigger apoptosis through various mechanisms, including the modulation of key regulatory proteins such as p53, Bax, and caspases.[6] By promoting the expression of pro-apoptotic proteins and inhibiting anti-apoptotic factors, these compounds can effectively induce cancer cell death.

Experimental Workflow: Assessing Anticancer Activity

A crucial step in the evaluation of novel thiazole derivatives is the determination of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[7][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7][8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow of the MTT cytotoxicity assay.

II. Thiazole Derivatives in Neurodegenerative Diseases: A Beacon of Hope

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a significant challenge to modern medicine. Thiazole derivatives have shown promise as therapeutic agents by targeting key enzymes and pathological processes implicated in these diseases.[3]

A. Cholinesterase Inhibition: Restoring Neurotransmitter Balance

A key strategy in the management of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine. Several thiazole derivatives have been identified as potent inhibitors of these enzymes.[10][11][12]

B. Monoamine Oxidase (MAO) Inhibition: Modulating Neurotransmitter Levels

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including dopamine and serotonin. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is beneficial in conditions like Parkinson's disease.

C. Targeting Pathological Protein Aggregation

The aggregation of amyloid-beta (Aβ) peptides and tau protein are hallmarks of Alzheimer's disease. Thiazole and thiazolidine-based compounds have been shown to inhibit the aggregation of both Aβ and tau, suggesting a disease-modifying potential.[10][11][12]

D. Other Neuroprotective Mechanisms

Thiazole derivatives also exhibit neuroprotective effects through the inhibition of other targets, including:

-

Cyclin-dependent kinase 5 (CDK5)/p25: Aberrant CDK5 activity is implicated in neuronal death.

-

Beta-secretase-1 (BACE1): This enzyme is involved in the production of Aβ peptides.[10][12]

-

Glycogen synthase kinase-3β (GSK-3β): This kinase is involved in tau hyperphosphorylation.[10][11][12]

Experimental Workflow: Evaluating Cholinesterase Inhibition

The Ellman's method is a classic and reliable colorimetric assay for measuring cholinesterase activity and screening for inhibitors.

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[13]

-

Incubation with Inhibitor: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the thiazole derivative for a specific time.[13]

-

Initiation of Reaction: Add the substrate (ATCh) and DTNB to the wells to start the reaction.[13]

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product.[13][14]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the percentage of inhibition. The IC50 value can then be calculated.

Caption: Workflow for the AChE inhibition assay.

III. Thiazole Derivatives in Diabetes Management: Targeting Metabolic Pathways

Thiazole-containing compounds have a well-established role in the management of type 2 diabetes. The thiazolidinedione (TZD) class of drugs, for instance, are potent insulin sensitizers.

A. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

TZDs exert their primary effect by activating PPARγ, a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[15][16][17] Activation of PPARγ enhances insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[15]

B. Inhibition of Carbohydrate-Digesting Enzymes

Another important strategy in diabetes management is to control postprandial hyperglycemia by inhibiting enzymes responsible for carbohydrate digestion.

-

α-Glucosidase Inhibition: Thiazole derivatives have been shown to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the small intestine. By slowing down carbohydrate digestion, these compounds can reduce the rapid rise in blood glucose levels after a meal.[18][19]

-

α-Amylase Inhibition: Similarly, inhibition of α-amylase, which breaks down starch, can also contribute to the control of blood glucose levels.

C. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 by certain thiazole derivatives can prolong the action of incretins, leading to improved glucose control.

Experimental Workflow: Assessing α-Glucosidase Inhibition

The inhibitory activity of thiazole derivatives against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Reagent Preparation: Prepare solutions of α-glucosidase enzyme and the substrate pNPG in a suitable buffer (e.g., phosphate buffer, pH 6.8).[20]

-

Incubation with Inhibitor: Pre-incubate the α-glucosidase enzyme with various concentrations of the thiazole derivative.[20]

-

Reaction Initiation: Add the pNPG substrate to initiate the reaction and incubate at 37°C.[20]

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.[20]

-

Absorbance Measurement: The enzymatic cleavage of pNPG releases p-nitrophenol, a yellow product. Measure the absorbance of this product at 405 nm.[20]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the thiazole derivative and determine the IC50 value.

Caption: Workflow for the α-glucosidase inhibition assay.

IV. Thiazole Derivatives as Antimicrobial Agents: Combating Infectious Diseases

The thiazole scaffold is a key component of many antimicrobial agents.[21] These compounds exhibit activity against a broad spectrum of bacteria and fungi through various mechanisms of action.

A. Inhibition of Bacterial Cell Wall Synthesis

Some thiazole derivatives, like certain cephalosporin antibiotics, interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This leads to cell lysis and bacterial death.

B. Disruption of DNA Synthesis and Integrity

-

DNA Gyrase and Topoisomerase IV Inhibition: Benzothiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[22]

-

Inhibition of Folic Acid Synthesis: Sulfathiazole, an early thiazole-based antibiotic, acts by inhibiting the synthesis of folic acid, a vitamin essential for bacterial growth.[21]

C. Targeting Fungal Enzymes

Thiazole-containing antifungal agents, such as Ravuconazole, often target enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of these enzymes disrupts membrane integrity and leads to fungal cell death.

V. In Silico Approaches: Rational Design of Thiazole Derivatives

Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a ligand (e.g., a thiazole derivative) to the active site of a target protein.[23][24][25] This approach allows for the rational design of more potent and selective inhibitors.

Workflow: Molecular Docking

-

Preparation of Receptor and Ligand: Obtain the 3D structures of the target protein (receptor) and the thiazole derivative (ligand). Prepare these structures for docking by adding hydrogen atoms, assigning charges, and defining the binding site.[26]

-

Docking Simulation: Use docking software to explore the conformational space of the ligand within the binding site of the receptor and predict the most favorable binding poses.[26]

-

Scoring and Analysis: The software calculates a scoring function to estimate the binding affinity for each pose. The poses are then ranked, and the top-ranked poses are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[26]

Caption: A simplified workflow for molecular docking studies.

VI. Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of selected thiazole derivatives against various therapeutic targets, as reported in the literature. This data highlights the potency and potential of these compounds.

| Thiazole Derivative Class | Target | IC50 Value | Reference |

| Anticancer Thiazoles | Various Cancer Cell Lines | 0.00042 µM - 0.67 µM | [4][5] |

| Neuroprotective Thiazoles | Acetylcholinesterase (AChE) | As low as 9 nM | [12] |

| Antidiabetic Thiazoles | α-Glucosidase | Varies, can be more potent than acarbose | [19] |

| Antimicrobial Thiazoles | DNA Gyrase/Topoisomerase IV | 0.0033 - 0.046 µg/mL | [22] |

VII. Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable platform for the discovery and development of novel therapeutic agents. The diverse range of biological targets modulated by thiazole derivatives underscores their immense potential in addressing a wide array of human diseases. Future research will likely focus on the design of multi-target-directed ligands, leveraging the versatility of the thiazole ring to create compounds that can simultaneously modulate multiple pathways involved in complex diseases. The integration of computational methods with traditional experimental approaches will undoubtedly accelerate the identification and optimization of the next generation of thiazole-based drugs.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchhub.com [researchhub.com]

- 10. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. attogene.com [attogene.com]

- 15. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Peroxisome proliferator-activated receptor gamma agonists as insulin sensitizers: from the discovery to recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro α-glucosidase inhibitory assay [protocols.io]

- 21. jchemrev.com [jchemrev.com]

- 22. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 25. Molecular docking | PPTX [slideshare.net]

- 26. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its synthesis, exploring plausible and efficient synthetic routes, and detail its chemical and physical properties. Furthermore, this guide offers an in-depth analysis of the biological activities associated with the 2-(3-methoxyphenyl)thiazole scaffold, with a particular focus on its burgeoning potential in anticancer drug discovery. By synthesizing current literature, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its presence in a wide array of natural products and synthetic compounds underscores its versatile role in biological systems. The unique electronic properties of the thiazole ring enable it to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets. This has led to the development of numerous thiazole-containing drugs with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The subject of this guide, this compound, is a key building block that combines the favorable properties of the thiazole ring with the electronic and steric influences of a methoxy-substituted phenyl group and a reactive carbaldehyde function.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays.

| Property | Value | Reference |

| CAS Number | 749902-11-2 | [1] |

| Molecular Formula | C₁₁H₉NO₂S | [1] |

| Molecular Weight | 219.26 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of this compound: A Proposed Pathway

Stage 1: Hantzsch Thiazole Synthesis of 2-(3-Methoxyphenyl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[2] This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

Caption: Proposed Hantzsch synthesis of the thiazole intermediate.

Experimental Protocol:

-

Preparation of 3-Methoxythiobenzamide: This starting material can be prepared from 3-methoxybenzonitrile by reaction with hydrogen sulfide in the presence of a base, or from 3-methoxybenzaldehyde via the Willgerodt-Kindler reaction.

-

Hantzsch Condensation:

-

To a solution of 3-methoxythiobenzamide (1 equivalent) in ethanol, add 1,3-dichloroacetone (1 equivalent).

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any acid formed during the reaction.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 2-(3-methoxyphenyl)thiazole.

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a commonly used solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Work-up: The basic wash with sodium bicarbonate is crucial to remove any hydrochloric acid generated, which could otherwise lead to side reactions or degradation of the product.

Stage 2: Vilsmeier-Haack Formylation of 2-(3-Methoxyphenyl)thiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with the C4 position being a likely site of attack.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation to yield the target compound.

Experimental Protocol:

-

Formation of the Vilsmeier Reagent: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with stirring. The mixture is then allowed to warm to room temperature.

-

Formylation:

-

A solution of 2-(3-methoxyphenyl)thiazole (1 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is carefully poured onto crushed ice.

-

The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

Vilsmeier Reagent: The in situ formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF generates the electrophile necessary for the formylation reaction.

-

Aqueous Work-up: The hydrolysis of the intermediate iminium salt during the aqueous work-up is essential to generate the final aldehyde product.

Biological Activities and Therapeutic Potential

The 2-(3-methoxyphenyl)thiazole scaffold is a recurring motif in a number of biologically active molecules, particularly in the realm of oncology. The methoxy group at the meta-position of the phenyl ring can influence the molecule's conformation and electronic distribution, potentially enhancing its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of derivatives of 2-(aryl)thiazoles. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and angiogenesis.

A study on a series of 1,3,4-thiadiazole derivatives, which are structurally related to thiazoles, demonstrated that the presence of a 3-methoxyphenyl group can significantly contribute to their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[5] One compound containing two 3-methoxyphenyl groups exhibited exceptionally high activity.[5]

Table of Anticancer Activity of Related Thiazole Derivatives:

| Compound Structure | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 4-Substituted methoxybenzoyl-aryl-thiazole | Melanoma, Prostate Cancer | Low nM range | Inhibition of tubulin polymerization | [4] |

| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Leukemia (HL-60) | 7.5 µg/mL | Not specified | [6] |

| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Leukemia (Jurkat) | 8.9 µg/mL | Not specified | [6] |

The carbaldehyde group at the 4-position of the thiazole ring in this compound provides a versatile handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives, which can be screened for enhanced biological activity and optimized pharmacokinetic properties. For instance, the aldehyde can be readily converted into imines, oximes, or hydrazones, or used in condensation reactions to build more complex molecular architectures.

Applications in Materials Science and Agricultural Chemistry

Beyond its pharmaceutical applications, this compound serves as a valuable intermediate in other chemical industries.

-

Materials Science: The chromophoric properties endowed by the conjugated system of the thiazole and phenyl rings make this compound a potential precursor for the synthesis of dyes and pigments.[1]

-

Agricultural Chemistry: The thiazole moiety is present in some agrochemicals, and derivatives of this compound could be explored for the development of novel pesticides and herbicides.[1]

Conclusion and Future Perspectives

This compound is a versatile heterocyclic compound with significant potential in drug discovery and materials science. This guide has outlined a plausible and detailed synthetic pathway, summarized its key physicochemical properties, and reviewed the promising biological activities associated with its structural scaffold. The presence of a reactive carbaldehyde group offers a gateway for the creation of diverse chemical libraries, paving the way for the discovery of novel therapeutic agents, particularly in the field of oncology. Further research focusing on the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its therapeutic and industrial potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

Introduction: The Thiazole Carbaldehyde Core in Modern Chemistry

An In-Depth Technical Guide to the Discovery and Synthetic History of Substituted Thiazole Carbaldehydes

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged scaffold" in drug design. This scaffold is present in natural products like Vitamin B1 (Thiamine) and a multitude of synthetic drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[3][4] While the thiazole ring itself provides a stable and versatile core, its functionalization is key to modulating biological activity.

Among the most powerful functional groups for synthetic elaboration is the carbaldehyde, or formyl group (-CHO). Substituted thiazole carbaldehydes are not typically the final therapeutic agents but serve as exceptionally versatile intermediates.[5][6] The aldehyde's reactivity allows for its conversion into a vast array of other functional groups and the construction of complex molecular architectures. This guide provides a technical overview of the historical discoveries and key synthetic methodologies developed to access these critical building blocks, with a focus on the regioselective synthesis of 2-, 4-, and 5-formylthiazoles.

The Foundational Bedrock: The Hantzsch Thiazole Synthesis

The journey into thiazole chemistry invariably begins with the work of Arthur Hantzsch in 1887.[7][8] The Hantzsch thiazole synthesis is one of the most reliable and widely used methods for constructing the thiazole ring.[9] It involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) and a thioamide.[10][11] This reaction's robustness and tolerance for a wide range of functional groups on both reactants are the primary reasons for its enduring importance. It allows for the direct incorporation of desired substitution patterns into the thiazole core, which can then be further modified.

The causality behind this reaction lies in a sequence of nucleophilic attack, cyclization, and dehydration. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-halocarbonyl in an SN2 reaction.[12] Subsequent intramolecular cyclization by the nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring.[10]

Caption: The generalized mechanism of the Hantzsch Thiazole Synthesis.

Regioselective Synthesis of Thiazole Carbaldehydes

The electronic nature of the thiazole ring is not uniform. The proton at the C2 position is notably acidic, while the C5 position is the most electron-rich and susceptible to electrophilic attack.[8][13] The C4 position is comparatively neutral. These distinct properties dictate the strategies required to introduce a carbaldehyde group at each specific position.

Synthesis of 2-Substituted Thiazole-4-carbaldehydes

Directly formylating the C4 position of a pre-formed thiazole is challenging due to its lower reactivity. Therefore, the most common and logical approach is to build the thiazole ring with a precursor to the aldehyde already in place at the C4 position. The Hantzsch synthesis is ideal for this "construction" strategy.